molecular formula C27H26N4O4 B2482659 2-(2,4-dioxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide CAS No. 865655-90-9

2-(2,4-dioxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide

Cat. No. B2482659
CAS RN: 865655-90-9
M. Wt: 470.529
InChI Key: QMHCJDBVEFFHSU-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit various biological activities due to their complex molecular structures. Such compounds are of interest in the field of medicinal chemistry for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves multi-step reaction sequences. For example, Dangi et al. (2010) described a process starting from ethyl acetoacetate, araldehydes, and ammonia, leading to diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Subsequent reactions yield the final quinazolinone derivatives (Dangi, Hussain, Sain, & Talesara, 2010).

Molecular Structure Analysis

El-Azab et al. (2016) conducted a detailed study using DFT and experimental (FT-IR and FT-Raman) methods to analyze the vibrational spectroscopy of a similar compound. Molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties were investigated, providing insights into the molecular structure and its electronic properties (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of quinazolinone derivatives are influenced by their functional groups and molecular structure. For instance, the presence of amino and acetamido groups can lead to various chemical reactions, providing a pathway to synthesize a wide range of derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be studied using various spectroscopic and crystallographic techniques. These properties are crucial for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

Quinazolinone derivatives exhibit a range of chemical properties, including the ability to form stable complexes with proteins and potential inhibitory activities against various enzymes or receptors. Molecular docking studies, as conducted by El-Azab et al. (2016), can predict these interactions and provide insights into the compound's mechanism of action (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Scientific Research Applications

Antitumor Activity and Structure-Activity Relationships

Amino-substituted dibenz[de,h]isoquinoline-1,3-diones, which share structural motifs with the specified compound, have been synthesized and evaluated for their antitumor activity. These studies reveal a strong dependency of antitumor potency on the position of substitution on the anthracene nucleus. Certain derivatives demonstrated significant potency against tumor cells with low cardiotoxicity, highlighting the potential for developing targeted cancer therapies (Sami et al., 1995).

Biomedical Applications of Poly(2-oxazoline)s

Poly(2-alkyl/aryl-2-oxazoline)s (PAOx) are pseudopolypeptides known for their biocompatibility and have garnered interest for biomedical applications. The versatility of PAOx, including the ability for postpolymerization modification, opens avenues for the development of multifunctional materials for drug delivery systems, tissue engineering, and other medical applications (Mees & Hoogenboom, 2015).

Molecular Docking and Spectroscopy for Drug Discovery

Molecular docking studies of quinazolin-2-ylthio derivatives, structurally related to the compound of interest, show promising inhibitory activity against specific targets such as BRCA2 complex, indicating potential applications in drug discovery for cancer therapy. Spectroscopic studies (FT-IR, FT-Raman) and computational analyses (DFT calculations) provide insights into the structural and electronic properties, enhancing the understanding of their interaction mechanisms with biological targets (El-Azab et al., 2016).

Hydrolytic Studies for Chemical Stability

Research on the hydrolytic behavior of quinazoline derivatives under various conditions contributes to the understanding of chemical stability, which is crucial for the development of pharmaceuticals. These studies can guide the design of more stable drug candidates with improved efficacy (Shemchuk et al., 2010).

properties

IUPAC Name

2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-19-9-5-7-13-22(19)29-25(33)18-30-23-14-8-6-12-21(23)26(34)31(27(30)35)17-24(32)28-16-15-20-10-3-2-4-11-20/h2-14H,15-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCJDBVEFFHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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